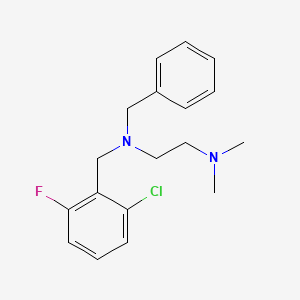
N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as CPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPAA belongs to the phthalazinone family and is a derivative of 1H-phthalazine-1,4(2H)-dione.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. This compound has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been shown to have good stability and solubility in aqueous solutions. However, this compound is not yet widely available and its synthesis can be challenging, limiting its use in some experiments.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成法
The synthesis of N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 3-chloroaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high yield and purity.
科学的研究の応用
N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound has anticancer properties, inhibiting the growth of various cancer cell lines in vitro. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-5-3-6-13(8-12)19-15(21)10-20-16(22)14-7-2-1-4-11(14)9-18-20/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBIQNNOKVPSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)
![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)

